molecular formula C7H7ClO4 B589129 2-Chloro-4-hydroxybenzoic acid hydrate CAS No. 440123-65-9

2-Chloro-4-hydroxybenzoic acid hydrate

Cat. No. B589129
M. Wt: 190.579
InChI Key: LVNLXWMDILTYQC-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzoic acid hydrate is a chemical compound with the CAS Number: 440123-65-9 . It has a molecular weight of 190.58 . The IUPAC name for this compound is 2-chloro-4-hydroxybenzoic acid hydrate . The physical form of this compound is a solid powder .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-hydroxybenzoic acid hydrate is 1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2-Chloro-4-hydroxybenzoic acid hydrate has a boiling point of 207-209 . It is a solid powder stored at ambient temperature .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 2-Chloro-4-hydroxybenzoic acid hydrate is used as a reagent in organic synthesis .
    • Method of Application : The specific method of application can vary depending on the reaction being performed. Generally, it would be used in a reaction vessel under controlled conditions of temperature and pressure .
    • Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .
  • Scientific Field: Biochemistry

    • Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .
    • Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .
    • Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .
  • Scientific Field: Microbiology

    • Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .
    • Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .
    • Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .
  • Scientific Field: Chemical Synthesis

    • Application : 2-Chloro-4-hydroxybenzoic acid hydrate is used in the synthesis of various organic compounds .
    • Method of Application : The compound is used as a reagent in a reaction vessel under controlled conditions of temperature and pressure .
    • Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .
  • Scientific Field: Biochemical Research

    • Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .
    • Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .
    • Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .
  • Scientific Field: Microbiology

    • Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .
    • Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .
    • Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .
  • Scientific Field: Chemical Synthesis

    • Application : 2-Chloro-4-hydroxybenzoic acid hydrate is often used in the synthesis of various organic compounds .
    • Method of Application : The compound is used as a reagent in a reaction vessel under controlled conditions of temperature and pressure .
    • Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to synthesize a variety of other organic compounds .
  • Scientific Field: Biochemical Research

    • Application : A study found that a certain strain of bacteria, Sphe3, was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .
    • Method of Application : This involves growing the bacteria in a medium where 4-Hydroxybenzoic acid is the only source of carbon .
    • Results or Outcomes : The study found that Sphe3 was capable of utilizing 4-Hydroxybenzoic acid as the sole source of carbon and energy .
  • Scientific Field: Microbiology

    • Application : 4-Hydroxybenzoic acid, which is structurally similar to 2-Chloro-4-hydroxybenzoic acid hydrate, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system .
    • Method of Application : This involves activating the phenylpropanoid pathway induced through a fungal elicitor from the plant pathogen Pythium aphanidermatum .
    • Results or Outcomes : The study found that 4-Hydroxybenzoic acid was synthesized de novo and covalently linked to cell wall polysaccharides .

Safety And Hazards

The safety information for 2-Chloro-4-hydroxybenzoic acid hydrate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-chloro-4-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLXWMDILTYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694148
Record name 2-Chloro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxybenzoic acid hydrate

CAS RN

440123-65-9
Record name 2-Chloro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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